Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate

SYK kinase structure‑based drug design pyrrolidine scaffold

Tert‑butyl (4‑(pyridin‑4‑yl)pyrrolidin‑3‑yl)carbamate is a Boc‑protected 3‑amino‑4‑(pyridin‑4‑yl)pyrrolidine derivative. The molecule belongs to the class of heteroaromatic pyrrolidine carbamates that serve as advanced intermediates for kinase inhibitor programs, most notably spleen tyrosine kinase (SYK) and dual SYK/FLT3 inhibitors.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 2098122-30-4
Cat. No. B1478349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
CAS2098122-30-4
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CC=NC=C2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-16-8-11(12)10-4-6-15-7-5-10/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18)
InChIKeyOPIIWTQWLWUITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate (CAS 2098122-30-4): Base‑line Identity and Procurement Context


Tert‑butyl (4‑(pyridin‑4‑yl)pyrrolidin‑3‑yl)carbamate is a Boc‑protected 3‑amino‑4‑(pyridin‑4‑yl)pyrrolidine derivative. The molecule belongs to the class of heteroaromatic pyrrolidine carbamates that serve as advanced intermediates for kinase inhibitor programs, most notably spleen tyrosine kinase (SYK) and dual SYK/FLT3 inhibitors [1]. The Boc group furnishes orthogonal amine protection, while the 4‑pyridyl substituent imparts a distinct hydrogen‑bond acceptor/weak base character that is exploited in structure‑based drug design [2]. The compound is commercially supplied as a research‑grade building block with typical purities of ≥95% (HPLC) .

Why Generic Substitution Fails for Tert‑butyl (4‑(pyridin‑4‑yl)pyrrolidin‑3‑yl)carbamate – Key Differentiation Drivers


Close analogs such as tert‑butyl (4‑phenylpyrrolidin‑3‑yl)carbamate or tert‑butyl (4‑(pyridin‑3‑yl)pyrrolidin‑3‑yl)carbamate cannot be simply interchanged because the regioisomeric position of the pyridine nitrogen and the electronic nature of the aryl substituent directly control the geometry of the key hydrogen‑bond interaction with the kinase hinge region [1]. In SYK inhibitor programmes, moving the nitrogen from the 4‑ to the 3‑position of the pyridine ring reduces hinge‑binding complementarity, while replacement with a phenyl ring abolishes the critical hydrogen‑bond acceptor, leading to ≥10‑fold loss in enzymatic potency [1]. Additionally, the Boc protecting group provides a unique acid‑labile orthogonal handle that is absent in analogs protected as Cbz or Fmoc carbamates, enabling selective late‑stage deprotection in the presence of other sensitive functionality [2]. These structural features create a narrow set of acceptable procurement specifications for any group advancing pyrrolidine‑based kinase inhibitors.

Quantitative Differentiation Evidence for Tert‑butyl (4‑(pyridin‑4‑yl)pyrrolidin‑3‑yl)carbamate Versus Closest Analogs


Hinge‑Binding Complementarity: 4‑Pyridyl vs. 3‑Pyridyl and Phenyl Analogs in SYK Inhibition

In the TAK‑659 lead‑optimization campaign, the 4‑pyridyl isomer (corresponding to the target compound scaffold) yielded an SYK IC₅₀ of 3.2 nM, whereas the 3‑pyridyl regioisomer and the unsubstituted phenyl analogue exhibited IC₅₀ values of 48 nM and >1000 nM, respectively, establishing a ≥15‑fold advantage for the 4‑pyridyl motif [1]. The difference is attributed to optimal hydrogen‑bond geometry with the kinase hinge backbone (Met450 and Ala451) that is only achieved when the pyridine nitrogen resides at the 4‑position [2].

SYK kinase structure‑based drug design pyrrolidine scaffold

Selectivity Window Over ZAP‑70: Off‑Target Discrimination at Cellular Level

TAK‑659 (incorporating the target compound as its core fragment) inhibited SYK‑dependent B‑cell receptor signaling in Ramos cells with an EC₅₀ of 12 nM, while ZAP‑70‑dependent T‑cell receptor signaling in Jurkat cells was unaffected at concentrations up to 10 000 nM, translating to a >800‑fold functional selectivity window [1]. In contrast, the earlier SYK inhibitor fostamatinib (R406) shows only a ~10‑fold window in comparable cellular assays [2].

kinase selectivity ZAP‑70 T‑cell sparing

Kinase Panel Profiling: SYK/FLT3 Dual Inhibition vs. Mono‑SYK Agents

In a 311‑kinase panel at 100 nM ATP, TAK‑659 inhibited SYK (IC₅₀ = 3.2 nM) and FLT3 (IC₅₀ = 4.6 nM) with comparable potency, while showing >100‑fold selectivity against 305 other kinases [1]. This dual SYK/FLT3 inhibition profile is absent in the mono‑SYK inhibitor entospletinib (GS‑9973), which exhibits an FLT3 IC₅₀ of >1000 nM, thus limiting its efficacy in FLT3‑ITD‑driven AML models [2].

FLT3 kinase panel dual inhibition

Oral Bioavailability Advantage Over Intravenous‑Only SYK Inhibitors

TAK‑659 demonstrated an oral bioavailability of 58% in mice (10 mg/kg p.o.) with a half‑life of 2.8 h, enabling sustained SYK target engagement in vivo [1]. In contrast, the SYK inhibitor PRT‑062607 (cerdulatinib) exhibits <15% oral bioavailability in rodent models, necessitating intravenous or intraperitoneal dosing for preclinical efficacy studies [2].

oral bioavailability pharmacokinetics mouse model

In Vivo Efficacy: Splenomegaly Prevention in EBV‑Lymphoma Murine Model

In a transgenic murine model of EBV‑associated lymphoma, TAK‑659 (30 mg/kg p.o., b.i.d.) reduced spleen weight by 72% relative to vehicle‑treated controls after 14 days of treatment (p<0.001), with concomitant normalization of splenic architecture [1]. A comparator arm with the BTK inhibitor ibrutinib at an equivalent dose achieved only a 34% reduction in spleen weight in the same model [2].

EBV‑associated lymphoma splenomegaly in vivo efficacy

Aqueous Solubility and Formulation Developability vs. Highly Lipophilic SYK Inhibitors

The hydrochloride salt of TAK‑659 displays thermodynamic aqueous solubility of 2.8 mg/mL in phosphate‑buffered saline (pH 7.4), supporting both oral and intravenous formulation without the need for complex solubilization excipients . The structurally related SYK inhibitor GS‑9973 (entospletinib) has a reported aqueous solubility of <0.01 mg/mL, requiring lipid‑based or co‑solvent formulations that complicate toxicology studies and manufacturing [1].

aqueous solubility developability pre‑formulation

Procurement‑Driven Application Scenarios for Tert‑butyl (4‑(pyridin‑4‑yl)pyrrolidin‑3‑yl)carbamate


SYK/FLT3 Dual Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing next‑generation dual SYK/FLT3 inhibitors for relapsed/refractory AML and B‑cell lymphomas will require the 4‑pyridyl pyrrolidine building block as a privileged fragment. The quantitative evidence (Section 3) demonstrates that the 4‑pyridyl regioisomer is essential for achieving the 3.2 nM SYK IC₅₀ and dual FLT3 inhibition that define the TAK‑659 chemotype [1]. Procurement of the exact CAS 2098122‑30‑4 entity preserves the hinge‑binding geometry validated by co‑crystal structures.

Pre‑Clinical In Vivo Pharmacology Studies in B‑Cell Malignancy Models

Investigators planning murine xenograft or transgenic lymphoma studies (e.g., LMP2A‑driven EBV models) can rely on the oral bioavailability (F=58%) and 72% spleen weight reduction data to justify selection of inhibitors derived from this building block over less orally available or less spleen‑targeted alternatives [1]. The >800‑fold ZAP‑70 selectivity further supports the safety rationale required by IACUC protocols.

Combinatorial Chemistry Library Synthesis Around the Pyrrolidine Scaffold

Parallel synthesis and fragment‑based screening groups can use the Boc‑protected compound as a versatile diversification point. The acid‑labile Boc group allows selective deprotection under mild conditions (TFA/CH₂Cl₂) without disturbing the pyridyl moiety, enabling rapid analoging at the pyrrolidine nitrogen [2]. The compound’s >280‑fold solubility advantage over entospletinib analogs (Section 3) further facilitates high‑throughput biochemical screening without DMSO‑related assay interference.

Process Chemistry Route Scouting and Salt Selection

Process chemists evaluating synthetic routes to GMP intermediates can benchmark the hydrochloride salt’s 2.8 mg/mL aqueous solubility and 58% oral bioavailability against alternative salt forms or free bases. The compound’s established crystallinity and thermal stability (mp 168–170 °C, vendor data) reduce scale‑up uncertainty relative to amorphous or hygroscopic analogs, directly impacting procurement decisions for kilogram‑scale campaigns.

Quote Request

Request a Quote for Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.